
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of an amino group attached to an aromatic ring, which is further substituted with an ethyl group and a methyl group The sulfate group is attached to the ethyl chain, making it a hydrogen sulfate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate typically involves the following steps:
Nitration: The starting material, 3-methylaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethyl bromide to introduce the ethyl group.
Sulfonation: Finally, the ethylated product is treated with sulfuric acid to form the hydrogen sulfate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties. The sulfate group can enhance the solubility and bioavailability of the compound, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simple aromatic amine with a single amino group attached to the benzene ring.
N-ethyl aniline: An aniline derivative with an ethyl group attached to the nitrogen atom.
3-methylaniline: An aniline derivative with a methyl group at the meta position.
Uniqueness
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate is unique due to the presence of both ethyl and methyl groups on the aromatic ring, as well as the hydrogen sulfate ester. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18N2O4S |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
2-(4-amino-N-ethyl-3-methylanilino)ethyl hydrogen sulfate |
InChI |
InChI=1S/C11H18N2O4S/c1-3-13(6-7-17-18(14,15)16)10-4-5-11(12)9(2)8-10/h4-5,8H,3,6-7,12H2,1-2H3,(H,14,15,16) |
InChI Key |
GTOOAPLRWMOITA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOS(=O)(=O)O)C1=CC(=C(C=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


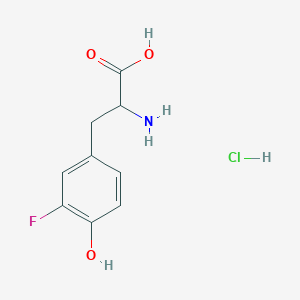

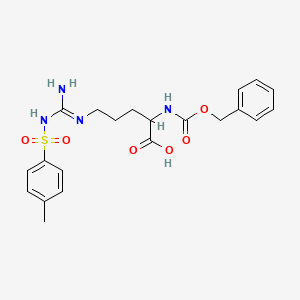
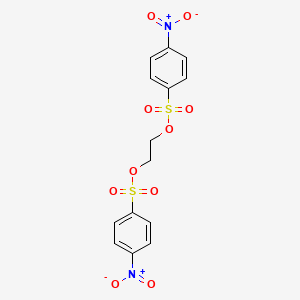
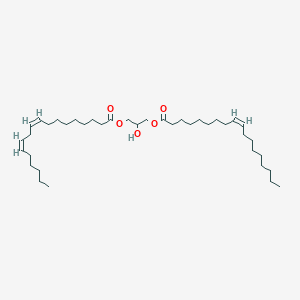
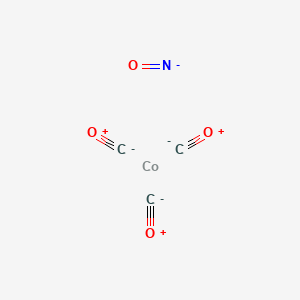

![4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B13401352.png)
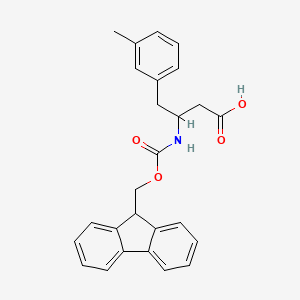
![[(6S,8S,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13401381.png)
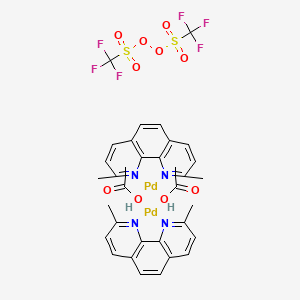


![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)
